molecular formula C16H15N3O4 B5849612 N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide

N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide

Cat. No. B5849612
M. Wt: 313.31 g/mol
InChI Key: NTBZCIJOOHZIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide, also known as DMNNIC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMNNIC is a versatile molecule that has shown promise in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide is not fully understood. However, it is believed that N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide exerts its biological activity by inducing apoptosis, or programmed cell death, in cancer cells. N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer, antimicrobial, and antifungal properties, N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide has also been found to possess antioxidant activity. N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.

Advantages and Limitations for Lab Experiments

N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide has several advantages for use in lab experiments. It is a stable and relatively inexpensive compound that can be easily synthesized in large quantities. However, N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide has some limitations as well. It is not soluble in water, which can make it difficult to work with in aqueous solutions. In addition, N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide. One area of interest is the development of N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide-based drugs for the treatment of cancer and infectious diseases. Another potential application of N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide is in the field of materials science, where it could be used to develop new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide and its potential applications in various fields of scientific research.

Synthesis Methods

N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-nitrobenzenecarboximidamide with 3,4-dimethylbenzoyl chloride in the presence of a suitable base. The resulting product is purified using column chromatography, and the yield is typically high.

Scientific Research Applications

N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide is in the field of medicinal chemistry. N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide has been shown to exhibit potent anticancer activity against various cancer cell lines. In addition, N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide has also been found to possess antimicrobial and antifungal properties.

properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-10-6-7-13(8-11(10)2)16(20)23-18-15(17)12-4-3-5-14(9-12)19(21)22/h3-9H,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBZCIJOOHZIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.